N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two heterocyclic moieties: a 1H-imidazol-4-yl group attached via an ethyl chain to the benzamide nitrogen and a 1H-tetrazol-1-yl substituent at the para position of the benzamide ring. This compound’s structural uniqueness lies in the combination of these motifs, which may influence receptor binding, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c21-13(15-6-5-11-7-14-8-16-11)10-1-3-12(4-2-10)20-9-17-18-19-20/h1-4,7-9H,5-6H2,(H,14,16)(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBPMOHFZAEFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CN=CN2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and tetrazole precursors. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions for this step often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
For the tetrazole moiety, a common synthetic route involves the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring. The final step involves coupling the imidazole and tetrazole precursors through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the imidazole and tetrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Various substituted imidazole and tetrazole derivatives, depending on the substituents introduced.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various enzymatic activities. The tetrazole ring can mimic the carboxylate group in biological systems, potentially interacting with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Tetrazole vs. Acetamido/Benzyloxy Substituents
- N-(2-(1H-Imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide ():
This compound replaces the tetrazole with acetamido and benzyloxy groups. The acetamido group enhances hydrophilicity, while benzyloxy introduces steric bulk. Compared to the tetrazole in the target compound, these substituents may reduce hydrogen-bonding interactions with biological targets .
Tetrazole vs. Indole Derivatives
- N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-(1H-tetrazol-1-yl)benzamide (7x, TG7-159) ():
Retains the tetrazole group but substitutes the imidazole with a 2-methylindole. The indole’s aromaticity and lipophilicity may enhance membrane permeability but reduce polarity compared to the imidazole-4-yl group in the target compound. This structural difference could affect selectivity for targets like EP2 receptors .
Heterocyclic Modifications on the Ethylamine Side Chain
Imidazole-4-yl vs. Diethylaminoethyl Groups
- However, the imidazole-1-yl group (vs. 4-yl in the target) alters electronic distribution, which may impact antiarrhythmic activity as a class III agent .
Imidazole vs. Pyrazole Derivatives
- N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide ():
Replaces imidazole with pyrazole, which has different electronic properties (pyrazole is less basic than imidazole). This substitution could alter binding affinity in biological systems and influence metabolic stability .
Antiarrhythmic Activity
The target compound’s structural analogs, such as 6a (), exhibit potent class III antiarrhythmic activity by prolonging cardiac action potentials. The tetrazole group in the target compound may enhance hydrogen bonding with ion channels compared to methylsulfonylamino groups in sematilide analogs .
Carbonic Anhydrase Inhibition
Schiff bases like H2–H10 () with imidazol-4-yl ethylamine moieties show carbonic anhydrase inhibitory activity.
Physical Properties
- Melting Points : Tetrazole-containing compounds (e.g., H9 in : 145–147°C) generally exhibit higher melting points than acetamido derivatives due to strong intermolecular hydrogen bonding .
- Solubility : The imidazole-4-yl group in the target compound may improve water solubility compared to lipophilic indole derivatives () .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound characterized by the presence of both imidazole and tetrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound's unique structure suggests potential therapeutic applications, particularly in antimicrobial, antifungal, and anticancer domains.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Imidazole Ring : Acts as a ligand for metal ions, influencing enzymatic activities.
- Tetrazole Ring : Mimics carboxylate groups in biological systems, interacting with enzymes and receptors.
These interactions can modulate various biochemical pathways, leading to observable biological effects.
Antimicrobial Activity
Research has indicated that compounds containing imidazole and tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. The presence of both imidazole and tetrazole rings is thought to enhance its cytotoxic activity against cancer cell lines. For example, structure-activity relationship (SAR) studies indicate that modifications to the imidazole and tetrazole moieties can significantly affect the compound's potency against specific cancer types.
Study 1: Antimicrobial Efficacy
A study investigating a series of tetrazole-containing compounds demonstrated that those with imidazole substituents exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized a range of bacterial strains, including Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that support the hypothesis of this compound's potential effectiveness.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 12 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Doxorubicin (10) |
| HeLa (Cervical Cancer) | 20 | Cisplatin (12) |
| A549 (Lung Cancer) | 18 | Paclitaxel (14) |
Q & A
Q. What are the optimized synthetic routes for N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves palladium- or nickel-catalyzed hydrogenation, cyclization, and base-mediated Schiff base formation. Key steps include:
- Catalyst Selection : Raney nickel avoids dehalogenation side reactions observed with Pd/C, improving intermediate yields (92% vs. <50% with Pd/C) .
- Solvent and Temperature : Ethanol at 45°C optimizes cyclization (88% yield), while water or lower temperatures reduce efficiency (e.g., 25°C yields drop to ~60%) .
- Base Strength : NaOH (2 equiv) outperforms weaker bases like Na₂CO₃, ensuring complete conversion of intermediates .
Table 1: Reaction Optimization
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd/C | EtOH | NaOH | 45 | 45 |
| 4 | Raney Ni | H₂O | NaOH | 45 | 92 |
| 5 | Raney Ni | EtOH | NaOH | 45 | 88 |
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- LC-MS : Monitors hydrogenation progress and detects byproducts (e.g., hydrodechlorination) .
- NMR/IR : Confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹ in IR; aromatic protons in 1H-NMR) .
- Column Chromatography : Purifies intermediates using silica gel with 20% EtOAc/hexane eluents .
Advanced Research Questions
Q. How does the imidazole-tetrazole scaffold influence biological activity, and what structure-activity relationships (SAR) are observed?
- Methodological Answer :
- Tetrazole Role : Enhances metabolic stability and hydrogen-bonding capacity, critical for enzyme/receptor interactions (e.g., class III antiarrhythmic activity in analogous benzamides) .
- Imidazole Substitution : Replacing sulfonamide groups with imidazole (as in ) maintains electrophysiological activity while altering pharmacokinetics .
- Methoxy Groups : Improve lipophilicity and target affinity in related compounds (e.g., N-[2-(4-methoxyphenyl)ethyl] derivatives) .
Q. How can researchers resolve contradictions between in vitro and in vivo biological data for this compound?
- Methodological Answer :
- Assay Diversification : Use complementary models (e.g., in vitro Purkinje fiber assays and in vivo arrhythmia models) to validate efficacy .
- Metabolic Profiling : Identify metabolites via LC-MS to explain discrepancies in activity .
- Docking Studies : Compare binding modes with targets (e.g., ion channels) to rationalize potency variations .
Q. What strategies mitigate byproduct formation during hydrogenation of halogenated intermediates?
- Methodological Answer :
- Catalyst Screening : Raney nickel suppresses dehalogenation vs. Pd/C, as shown in .
- Solvent Polarity : Polar solvents (H₂O) stabilize charged intermediates, reducing side reactions .
- Reaction Monitoring : Real-time LC-MS tracks byproducts (e.g., dehalogenated benzamide) for early intervention .
Data-Driven Insights
Q. What are the key functional group reactivities for derivatizing this compound?
- Methodological Answer :
- Amide Group : Participates in acylation or hydrolysis under acidic/basic conditions .
- Tetrazole Ring : Undergoes cycloaddition or alkylation for structural diversification .
- Imidazole NH : Forms hydrogen bonds in biological systems or coordinates with metal catalysts .
Q. How do structural analogs compare in biological activity?
- Table 2: Analog Comparison
| Compound | Key Modifications | Activity Notes |
|---|---|---|
| Sematilide (1) | Sulfonamide group | Class III antiarrhythmic (clinical trials) |
| 6a () | Imidazole replacement | Comparable potency to sematilide |
| N-[2-(4-methoxyphenyl)ethyl] derivative | Methoxy substitution | Enhanced target affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
